1,2,6-Trimethyl-1H-benzo[d]imidazole
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Overview
Description
1,2,6-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring structure. This compound is notable for its three methyl groups attached at the 1, 2, and 6 positions of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6-Trimethyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with methylating agents such as methyl iodide in the presence of a base can yield the desired compound. The reaction typically proceeds under reflux conditions with solvents like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1,2,6-Trimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2,6-Trimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
1,2,6-Trimethyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the methyl group at the 6 position, which may affect its chemical reactivity and biological activity.
1,3-Dimethyl-1H-benzo[d]imidazole: Has a different substitution pattern, which can lead to variations in its properties and applications.
1,2,3-Trimethyl-1H-benzo[d]imidazole: Similar in having three methyl groups, but the position of the methyl groups can influence its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,2,6-trimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-5-9-10(6-7)12(3)8(2)11-9/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKUPYLPTSMSJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434819 |
Source
|
Record name | AGN-PC-0MY1DF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155221-39-9 |
Source
|
Record name | AGN-PC-0MY1DF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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